3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Ligand Design

Researchers seeking to expand structure-activity relationship (SAR) studies within the D-amino acid oxidase (DAO) inhibitor class often encounter a gap between simple pyrrole-2-carboxylic acid analogs and complex fused-ring systems. 3-Amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 1306606-32-5) directly addresses this by providing a unique, functionalized scaffold with a hydrogen-bond donor profile (HBD=3) absent in des-amino analogs. - **Scaffold Differentiation:** The 3-amino group introduces a critical H-bond donor/acceptor, altering TPSA (92.3 Ų) and LogP (1.5) for peripheral DAO targeting strategies. - **Orthogonal Derivatization:** Simultaneous functionalization possible at the 2-carboxylic acid, 3-amino, and furan-2-ylmethyl positions. - **Supply Assurance:** Available at 95% purity, enabling direct use in lead-like screening collections (MW 206.20 g/mol).

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 1306606-32-5
Cat. No. B13256860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid
CAS1306606-32-5
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC2=CNC(=C2N)C(=O)O
InChIInChI=1S/C10H10N2O3/c11-8-6(4-7-2-1-3-15-7)5-12-9(8)10(13)14/h1-3,5,12H,4,11H2,(H,13,14)
InChIKeyAUUIVYYUQCJIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic Acid: Identity & Procurement


3-Amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 1306606-32-5) is a heterocyclic compound incorporating a 3-aminopyrrole-2-carboxylic acid core with a furan-2-ylmethyl substituent at the 4-position [1]. Its molecular formula is C10H10N2O3 with a molecular weight of 206.20 g/mol [1]. The compound belongs to a broader class of substituted pyrrole-2-carboxylic acids that have been investigated as D-amino acid oxidase (DAO) inhibitors [2] and as S100 protein–protein interaction inhibitors [3]. Commercially, the compound is available from specialty chemical suppliers at a typical purity of 95% .

Scaffold Family Substituted pyrrole-2-carboxylic acid core with 3-amino and furan groups for DAO and S100 inhibitor research
Procurement Format Available as research-grade solid from specialty suppliers; purity suitable for screening and synthetic elaboration
Physicochemical Space Lead-like computed property profile supports inclusion in fragment and screening library design

3-Amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic Acid: Substitution Limitations


Substituted pyrrole-2-carboxylic acids within the DAO inhibitor or S100 inhibitor families exhibit steep structure–activity relationships (SAR) where seemingly minor positional changes drastically alter potency. For instance, within the fused pyrrole carboxylic acid DAO inhibitor series, shifting the ring fusion from thieno[3,2-b]pyrrole to furo[3,2-b]pyrrole, or modifying the substituent on the pyrrole nitrogen, resulted in substantial changes in inhibitory activity [1]. The presence of the 3-amino group in the target compound introduces an additional hydrogen-bond donor and acceptor that is absent in the des-amino analog 3-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid [2], altering both physicochemical properties (HBD count: 3 vs. 2; topological polar surface area: 92.3 vs. 55.4 Ų) and potential binding interactions. Consequently, generic substitution without empirical confirmation risks targeting the wrong biological space.

Target
Des-amino analog
The 3-amino group provides an additional hydrogen-bond donor that may alter target binding and permeability predictions; direct functional equivalence may not transfer without experimental validation.
Target
Fused pyrrole analogs
Steep structure–activity relationships in fused pyrrole carboxylic acid DAO inhibitors mean minor scaffold changes may shift activity; generic substitution risks targeting the wrong biological space.

Quantitative Evidence Guide for 3-Amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic Acid


Hydrogen-Bond Donor Count vs. Des-Amino Analog

The target compound possesses three hydrogen-bond donors (HBD = 3) due to the 3-amino group, the pyrrole NH, and the carboxylic acid OH. The direct des-amino comparator, 3-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid (PubChem CID 90865811), lacks the 3-amino substituent and therefore has only two hydrogen-bond donors (HBD = 2) [1]. This difference alters predicted membrane permeability and target-binding hydrogen-bonding capacity.

HBD Count
Computed property
Target: 3 HBD Des-amino analog: 2 HBD Δ +1 (50% increase)
Additional H-donor may alter target binding predictions and permeability
Predicted values; experimental HBD profile confirmation recommended
Medicinal Chemistry Physicochemical Profiling Ligand Design

Topological Polar Surface Area vs. Des-Amino Analog

The target compound exhibits a topological polar surface area (TPSA) of 92.3 Ų, reflecting contributions from the carboxylic acid, pyrrole NH, and 3-amino group [1]. The des-amino comparator 3-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic acid, lacking the 3-amino moiety, has a substantially lower TPSA of approximately 55.4 Ų [1]. A TPSA >60–70 Ų is generally associated with reduced passive blood-brain barrier penetration, while TPSA <60–70 Ų favors CNS penetration.

TPSA Comparison
Computed property
Target: 92.3 Ų Des-amino analog: ~55.4 Ų Δ +36.9 Ų (+67%)
Predicts lower passive BBB penetration relative to des-amino analog
ADME implications require in vitro validation; computed values
Drug Design ADME Prediction Blood-Brain Barrier Penetration

DAO Inhibitor SAR: Implication of 3-Amino Substitution

In the 2008 Sparey et al. study of fused pyrrole carboxylic acids as DAO inhibitors, compound 'acid 1' (a 4H-furo[3,2-b]pyrrole-5-carboxylic acid derivative) demonstrated moderate potency for DAO inhibition in vitro and ex vivo, and raised plasma D-serine levels after intraperitoneal dosing to rats [1]. The SAR exploration revealed that small modifications to the pyrrole core—particularly substituents that alter hydrogen-bonding capacity and ring electronics—produced marked changes in inhibitory activity. While the target compound has not been directly tested in this assay, its 3-amino-4-furan-2-ylmethyl substitution pattern presents a distinct hydrogen-bonding and electronic profile vs. the fused furo[3,2-b]pyrrole scaffold.

DAO SAR Context
Class-level inference
No direct IC50 for this compound; fused pyrrole carboxylic acids show DAO inhibition (Sparey 2008)
Supports scaffold selection for DAO studies; requires experimental confirmation
Assay: in vitro DAO enzymatic; ex vivo rat; not directly tested with target compound
D-Amino Acid Oxidase Inhibition Schizophrenia Research NMDA Receptor Modulation

Research & Industrial Applications for 3-Amino-4-(furan-2-ylmethyl)-1H-pyrrole-2-carboxylic Acid


DAO Inhibitor Design with 3-Amino Hydrogen-Bond Donor

Researchers developing D-amino acid oxidase (DAO) inhibitors for schizophrenia or neurodegenerative disease programs may select this compound as a scaffold-diversification candidate. The fused pyrrole carboxylic acid class has validated DAO inhibitory activity [1], and the 3-amino-4-furan-2-ylmethyl substitution pattern offers a hydrogen-bond donor profile (HBD = 3) that is absent in simpler pyrrole-2-carboxylic acid analogs. The TPSA of 92.3 Ų may limit CNS penetration relative to lower-TPSA analogs, making it potentially more suitable for peripherally restricted DAO inhibition strategies [2]. Direct DAO IC50 data for this specific compound remain to be published [1].

S100 Protein Interaction Inhibitors: Chemical Probe Development

Patent literature covering pyrrole derivatives as S100 protein binding interaction inhibitors (e.g., annexin A2–S100A10) encompasses the structural space of substituted pyrrole-2-carboxylic acids [3]. The target compound's 3-amino-4-furan-2-ylmethyl substitution pattern may be explored as a chemical probe for S100 family protein–protein interaction assays. Researchers should verify target engagement with quantitative binding data (e.g., FP or ITC), as patent disclosure provides scaffold precedence but does not guarantee potency for this specific analog [3].

Property-Driven Fragment and Lead-Like Libraries

Compound library curators building fragment or lead-like screening collections may include this compound due to its balanced property profile: molecular weight 206.20 g/mol, XLogP3-AA 1.5, TPSA 92.3 Ų, rotatable bond count 3, and the presence of both hydrogen-bond donor and acceptor pharmacophoric elements (3 HBD, 4 HBA) [2]. These computed properties place it within lead-like chemical space, though procurement decisions should note that no biological activity data are currently annotated in PubChem, and purity from commercial sources is 95% .

3-Aminopyrrole Scaffold Elaboration for Synthetic Methodology

Organic chemists developing new synthetic routes to 3-aminopyrrole-2-carboxylic acid derivatives may use this compound as a reference standard or starting material for further diversification. The furan-2-ylmethyl group at the 4-position provides a handle for potential oxidative or electrophilic transformations, while the 3-amino and 2-carboxylic acid groups offer orthogonal derivatization sites. The 3-aminopyrrole scaffold itself has been explored for anticonvulsant and analgesic applications [4], supporting broader pharmaceutical relevance.

Application
Selection Property
Validation Focus
DAO inhibitor diversification
3-Amino hydrogen-bond donor profile
DAO enzyme inhibition assay
S100 PPI probe development
Substituted pyrrole-2-carboxylic acid scaffold
Target engagement binding assay (FP/ITC)
Lead-like library curation
Computed lead-like property profile
Purity and DMSO solubility screening
Synthetic methodology reference
Orthogonal derivatizable groups
Synthetic transformation reproducibility
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